[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13705186
Molecular Formula: C16H24ClN3O2
Molecular Weight: 325.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24ClN3O2 |
|---|---|
| Molecular Weight | 325.83 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2-chloropyridin-4-yl)methyl]piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-13-5-8-20(9-6-13)11-12-4-7-18-14(17)10-12/h4,7,10,13H,5-6,8-9,11H2,1-3H3,(H,19,21) |
| Standard InChI Key | UIXZANXHNBTNSN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=NC=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=NC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) linked to a 2-chloropyridine moiety via a methylene bridge. The piperidine nitrogen is further functionalized with a tert-butyl carbamate group, which acts as a protective group for the amine. The IUPAC name, tert-butyl N-[1-[(2-chloropyridin-4-yl)methyl]piperidin-4-yl]carbamate, reflects this arrangement.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.83 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2-chloropyridin-4-yl)methyl]piperidin-4-yl]carbamate |
| SMILES Notation | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=NC=C2)Cl |
| InChIKey | XMNFQFTUOICRCH-UHFFFAOYSA-N |
The chloro substituent at the pyridine’s 2-position introduces electronic asymmetry, influencing reactivity in nucleophilic substitution reactions.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step sequences, typically starting with functionalization of the piperidine ring. A representative route includes:
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Piperidine Functionalization: Protection of the piperidine nitrogen with a tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
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Pyridine Coupling: Alkylation of the protected piperidine with 2-chloro-4-(chloromethyl)pyridine under basic conditions (e.g., potassium carbonate).
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Purification: Column chromatography or recrystallization to isolate the product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| 1 | Boc anhydride, DCM, 0–25°C, 12–24 hrs | Excess Boc anhydride, anhydrous conditions |
| 2 | 2-Chloro-4-(chloromethyl)pyridine, K₂CO₃, DMF, 50–80°C | Solvent polarity, reaction time (6–12 hrs) |
Challenges and Solutions
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Steric Hindrance: The tert-butyl group may slow alkylation; elevated temperatures (50–80°C) mitigate this.
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Byproduct Formation: Use of anhydrous dimethylformamide (DMF) minimizes hydrolysis of the carbamate.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The 2-chloropyridine moiety undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine in ethanol at reflux replaces chlorine with a morpholino group, forming derivatives for pharmacological screening.
Carbamate Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the piperidine amine for further functionalization. This step is pivotal in multi-step syntheses of target molecules.
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s dual functionality (protected amine and reactive chloro group) makes it valuable for constructing:
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Kinase Inhibitors: Pyridine-piperidine hybrids target ATP-binding sites in kinases.
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Antimicrobial Agents: Chloropyridine derivatives exhibit activity against resistant bacterial strains.
Case Study: Analog Comparison
A structurally related compound, tert-butyl ((1-(4-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (PubChem CID 71632489), demonstrates how pyrimidine substitution alters bioactivity. While the target compound’s 2-chloropyridine favors hydrophobic interactions, the pyrimidine analog’s nitrogen-rich ring enhances hydrogen bonding .
Future Research Directions
Expanding Synthetic Utility
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Cross-Coupling Reactions: Explore palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the chloro position.
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Bioconjugation: Investigate carbamate stability in prodrug designs for targeted drug delivery.
Computational Modeling
Molecular dynamics simulations could predict binding affinities of derivatives for specific protein targets, streamlining drug development.
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